molecular formula C9H9NO2 B101653 7,8-Dihydroquinoline-2,5(1h,6h)-dione CAS No. 15450-69-8

7,8-Dihydroquinoline-2,5(1h,6h)-dione

Cat. No. B101653
Key on ui cas rn: 15450-69-8
M. Wt: 163.17 g/mol
InChI Key: AUMQUQJTKCJMPA-UHFFFAOYSA-N
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Patent
US08981104B2

Procedure details

With stirring, 113.79 g (1.02 mol) of 3-aminocyclohex-2-en-1-one and 114.37 ml (1.19 mol) of methyl propionate were heated at 105° C. for 1 hour. The dark homogeneous solution formed was then slowly heated further to 170° C. After 20 min (temperature: 135° C.), a viscous material formed, and there was a marked evolution of gas. After a further 15 min (temperature: 160° C.), the reaction material became even more viscous while the evolution of gas subsided. After a total of 42 min, a temperature of 170° C. had been reached. After a further 13 min at this temperature, the reaction material was cooled to room temperature. 200 ml of dichloromethane were then added, the mixture was heated briefly and placed into an ultrasonic bath and the crystalline residue formed was filtered off. This procedure was repeated once more with a further 200 ml of dichloromethane. The crystalline residues obtained in this manner were combined, taken up in 1.6 liters of methanol and then heated with stirring until the solid had dissolved completely. This solution was then slowly cooled to room temperature and then stored in a fridge at about 4° C. for 2 days. The crystalline precipitate was filtered off and dried under reduced pressure. This gave 47.65 g (0.29 mol, 29% of theory) of the target product.
Quantity
113.79 g
Type
reactant
Reaction Step One
Quantity
114.37 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9](OC)(=[O:12])[CH2:10][CH3:11].ClCCl>CO>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH:11]=[CH:10][C:9]1=[O:12]

Inputs

Step One
Name
Quantity
113.79 g
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
114.37 mL
Type
reactant
Smiles
C(CC)(=O)OC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
1.6 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark homogeneous solution formed
CUSTOM
Type
CUSTOM
Details
slowly heated further to 170° C
CUSTOM
Type
CUSTOM
Details
a viscous material formed
WAIT
Type
WAIT
Details
After a further 15 min (temperature: 160° C.)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After a total of 42 min
Duration
42 min
CUSTOM
Type
CUSTOM
Details
a temperature of 170° C.
WAIT
Type
WAIT
Details
After a further 13 min at this temperature
Duration
13 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated briefly
CUSTOM
Type
CUSTOM
Details
placed into an ultrasonic bath
CUSTOM
Type
CUSTOM
Details
the crystalline residue formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The crystalline residues obtained in this manner
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
with stirring until the solid
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved completely
TEMPERATURE
Type
TEMPERATURE
Details
This solution was then slowly cooled to room temperature
WAIT
Type
WAIT
Details
stored in a fridge at about 4° C. for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
N1C(C=CC=2C(CCCC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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